1-(3,4-Dichlorophenyl)-2-phenylethanone
Overview
Description
1-(3,4-Dichlorophenyl)-2-phenylethanone, commonly known as Dibenzylideneacetone (DBA), is a yellow crystalline compound with a chemical formula of C15H12Cl2O. DBA is widely used in scientific research due to its unique properties, such as its ability to form complexes with metal ions and its fluorescent properties. In
Future Directions
: NIST/TRC Web Thermo Tables (WTT) - N-(3,4-dichlorophenyl)-N’,N’-dimethylurea : Calvayrac, R., Laval-Martin, D., Dubertret, G., & Bomsel, J.-L. (1978). Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena II. Plant Physiology, 62(5), 758–762. Read full paper : Calvayrac, R., Bomsel, J.-L., & Laval-Martin, D. (1978). Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena I. Plant Physiology, 62(5), 753–757. [Read full
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFWXCAYPANGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-phenylethanone |
Synthesis routes and methods I
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Synthesis routes and methods II
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